molecular formula C6H5O4P-2 B8584730 Phenyl phosphate

Phenyl phosphate

Cat. No.: B8584730
M. Wt: 172.07 g/mol
InChI Key: CMPQUABWPXYYSH-UHFFFAOYSA-L
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl Phosphate, specifically Trithis compound (TPP) with CAS registry number 115-86-6, is a high-purity organic compound with the molecular formula C₁₈H₁₅O₄P and a molecular weight of 326.283 g/mol . This product presents as white flaky crystals and is characterized by a melting point of 48-50 °C and a boiling point of 412.4 °C at atmospheric pressure . Its primary research and industrial value lies in its role as a flame retardant plasticizer. It is extensively utilized to increase the plasticity and fluidity of various polymers . Key applications include serving as a plasticizer and flame retardant for cellulose resins (such as nitrocellulose and cellulose acetate), vinyl resins (like PVC), and various synthetic and natural rubbers . Furthermore, it finds use as a non-combustible substitute for camphor in celluloid and as a component in the stationary phase for gas chromatography . Beyond its industrial polymer applications, phosphate-based compounds, including this compound derivatives, are being investigated in advanced material science for environmental remediation. Recent research has explored the synthesis of novel phenyl-phosphate-based porous organic polymers (P-POPs) for the highly efficient removal of emerging pharmaceutical contaminants from water, demonstrating excellent adsorption capacities and reusability . From a safety perspective, this chemical has an oral LD50 of 3500 mg/kg in rats, with toxic effects including tremor, ataxia, and gastrointestinal distress . Appropriate personal protective equipment should be worn, and the material should be handled in a well-ventilated area. For laboratory storage, it is recommended to keep the product in its original, tightly closed container in a cool, dark, and dry place, protected from moisture and away from ignition sources . This product is intended for research and industrial use as a chemical intermediate or additive only. It is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic, therapeutic, or any personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H5O4P-2

Molecular Weight

172.07 g/mol

IUPAC Name

phenyl phosphate

InChI

InChI=1S/C6H7O4P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H,(H2,7,8,9)/p-2

InChI Key

CMPQUABWPXYYSH-UHFFFAOYSA-L

SMILES

C1=CC=C(C=C1)OP(=O)([O-])[O-]

Canonical SMILES

C1=CC=C(C=C1)OP(=O)([O-])[O-]

Origin of Product

United States

Enzymatic Reactivity and Kinetic Mechanisms of Phenyl Phosphate

Phenyl Phosphate (B84403) as a Substrate for Phosphohydrolases

Phenyl phosphate is a common synthetic substrate employed across a broad spectrum of phosphohydrolases to characterize their activity and kinetic properties. Its hydrolysis provides a quantifiable measure of enzyme function, enabling detailed studies into substrate specificity and catalytic efficiency.

Substrate Specificity for Acid Phosphatases

Acid phosphatases (EC 3.1.3.2) are a diverse group of enzymes that catalyze the hydrolysis of orthophosphate esters in acidic environments. plos.orgresearchgate.net this compound is consistently recognized as a substrate for various acid phosphatases. plos.orgajol.infoscirp.orgnih.govsquarespace.com For instance, acid phosphatase from Macrotyloma uniflorum seeds exhibits high substrate specificity towards this compound, alongside other substrates such as p-nitrothis compound (p-NPP) and ATP. ajol.info Similarly, acid phosphatase II from Fusarium moniliforme effectively hydrolyzes aryl phosphates, including this compound. scirp.org Human prostatic acid phosphatase also utilizes this compound as a substrate, demonstrating positive cooperativity in its hydrolysis kinetics. squarespace.com Studies on acid phosphatases from sources like banana fruit and black gram seedlings further confirm their ability to hydrolyze this compound, highlighting its broad utility in characterizing these enzymes. plos.orgnih.gov

Substrate Specificity for Alkaline Phosphatases

Alkaline phosphatases (APs; EC 3.1.3.1) are enzymes that catalyze the hydrolysis of phosphoric acid monoesters, typically exhibiting optimal activity in alkaline pH ranges. tandfonline.com this compound is a well-established substrate for alkaline phosphatases and has been historically used in assays such as the Scharer Rapid Phosphatase test for detecting alkaline phosphatase in milk, where its cleavage releases phenol (B47542). researchgate.netcore.ac.ukwhiterose.ac.ukoup.com However, it is important to note that not all enzymes classified as phosphatases or phosphohydrolases utilize this compound. For example, 4-nitrophenylphosphatase (EC 3.1.3.41) has been explicitly reported not to use this compound as a substrate.

Substrate Specificity for Purple Acid Phosphatases

Purple acid phosphatases (PAPs) are metalloenzymes characterized by their ability to hydrolyze a wide range of phosphate monoesters and anhydrides within an acidic pH range, typically between pH 4 and 7. researchgate.net this compound is among the substrates hydrolyzed by PAPs, contributing to their broad substrate specificity. For instance, AtPAP17 from Arabidopsis has been shown to exhibit broad substrate specificity, including phenyl-P. While specific kinetic parameters for this compound with all PAPs may not be universally detailed, its classification as a phosphate monoester aligns with the general catalytic capabilities of these enzymes. researchgate.net

Kinetic Characterization of Phosphatase Activity

The kinetic characterization of phosphatase activity using this compound as a substrate provides crucial insights into enzyme mechanisms, catalytic efficiency, and environmental dependencies.

The Michaelis-Menten parameters, Km (Michaelis constant) and kcat (turnover number), are fundamental in describing the efficiency of an enzyme. This compound is commonly employed as a substrate for determining these parameters for various phosphohydrolases.

For acid phosphatases , kinetic constants (Km and kcat) for human prostatic acid phosphatase using this compound have been determined. Studies on acid phosphatase II from Fusarium moniliforme have also determined Km and Vmax values for this compound, among other substrates. scirp.org While specific numerical values for this compound are not always explicitly detailed in summaries, these studies confirm its utility in such kinetic analyses. For comparative purposes, some acid phosphatases, such as those from peanut seedlings, show maximum specificity constants for this compound and 1-naphthylphosphate. oup.com

For alkaline phosphatases , kcat/Km values for the hydrolysis of substituted phenyl phosphates have been reported to be in the range of 2-5 x 107 M-1 s-1. Although specific Km and kcat values for unsubstituted this compound are often determined, reported values in the literature frequently focus on other common substrates like p-nitrothis compound (pNPP) for which Km values for E. coli alkaline phosphatase are in the range of 5.79 mM to 6.55 mM, and kcat values from 1195 h-1 to 1301 h-1. scirp.org

For purple acid phosphatases , kinetic parameters for various substrates, including p-nitrothis compound and phosphotyrosine, have been extensively studied. For example, purified PAP1 from sweet potato exhibited the lowest Km and highest kcat towards pNPP at pH 5.6. Recombinant human and mouse PAPs typically show kcat/Km ratios of approximately 106 M-1 s-1, with higher efficiency at lower pH due to a significant decrease in Km. researchgate.net

The following table presents examples of kinetic parameters for phosphatases with this compound or closely related substrates, highlighting its role in kinetic characterization:

Enzyme Type (Source)SubstrateKmkcatkcat/KmpHReference
Alkaline PhosphataseSubstituted Phenyl PhosphatesN/AN/A2-5 x 107 M-1 s-1N/A
Acid Phosphatase (Human Prostatic)This compoundDeterminedDeterminedDetermined3.8, 4.5, 5.7
Acid Phosphatase II (Fusarium moniliforme)This compoundDeterminedDeterminedDetermined5 scirp.org
Acid Phosphatase (Peanut Seedlings)This compoundMaximum SpecificityN/AN/AN/A oup.com

The pH-rate profile of enzymatic hydrolysis provides critical information about the ionization states of active site residues involved in catalysis and substrate binding.

For acid phosphatases , optimal activity is typically observed in acidic conditions. For instance, acid phosphatase from Macrotyloma uniflorum seeds exhibits an optimum pH of 5.0. ajol.info Similarly, black gram seedling acid phosphatase shows maximum activity at pH 5. nih.gov Studies on acid phosphatases from wheat germ and sweet potato have also identified optimal pH values around 5.0-6.0. scirp.org The pH dependence of kcat/Km for some acid phosphatases, such as PP2Cα, reveals a bell-shaped curve, indicating the involvement of both protonated and unprotonated groups in the catalytic mechanism. This compound is used in these analyses to construct Brønsted plots, which correlate the logarithmic kcat/Km with the pKa of the substrate leaving group, providing insights into the catalytic proton transfer. acs.org

For alkaline phosphatases , the pH optimum is generally in the alkaline range. tandfonline.com For example, E. coli alkaline phosphatase shows an increase in reaction rate with increasing pH. oup.com The pH-rate profile for alkaline phosphatase suggests that the serine nucleophile is active in its anionic form, with a pKa of ≤ 5.5 in the free enzyme. An inactivating pKa around 8.0 is observed for substrate and inhibitor binding, which is thought to correspond to the ionization of a zinc-coordinated water molecule.

For purple acid phosphatases , activity is typically observed in the pH range of 4 to 7. For instance, pig purple acid phosphatase exhibits a kcat maximum at pH 5.0, while its catalytic efficiency (kcat/Km) reaches its optimum at a lower pH, between 3 and 3.5. researchgate.net AtPAP15 from Arabidopsis also shows an acidic pH activity profile, with maximal activity at pH 4.5. These pH profiles underscore the adaptation of PAPs to acidic environments, such as those found in bone resorption. researchgate.net

Brønsted Linear Free Energy Relationships in Enzyme Catalysis

Brønsted Linear Free Energy Relationships (LFERs) are crucial for understanding the nature of transition states in enzyme-catalyzed reactions. These relationships correlate the logarithm of a rate constant (e.g., kcat/K_M) with the pK_a of the substrate's leaving group. The Brønsted coefficient (β_LG), which is the slope of the LFER, provides information about the degree of charge development on the leaving group in the transition state. chemrxiv.orgresearchgate.net

For the hydrolysis of O-aryl phosphorothioates by alkaline phosphatase, a large negative β_LG value was obtained, consistent with a dissociative transition state where significant charge develops on the leaving group. squarespace.com In contrast, for the hydrolysis of substituted this compound substrates catalyzed by wild-type acid phosphatase, the Brønsted coefficient (β_LG) was found to be effectively zero (-0.05 ± 0.08). This suggests that the intrinsic differences in the leaving group ability of various phenols are largely offset in the wild-type reaction. chemrxiv.orgresearchgate.net However, for a D290A variant of the same enzyme, the β_LG value was significantly more negative (-0.91 ± 0.13), indicating that proton transfer from Asp290 to the leaving group oxygen atom is responsible for equalizing leaving group reactivity in the wild-type enzyme. chemrxiv.orgresearchgate.net

For the phosphotriesterase from Sphingobium sp. TCM1, the Brønsted β-coefficients for kcat and kcat/Km for the hydrolysis of dibutyl phosphate series were approximately -0.3, consistent with a relatively small amount of negative charge development in the leaving group during the transition state. usu.edu

Evaluation of Activation Energies in Enzyme-Catalyzed Reactions

The activation energy (E_a) of an enzyme-catalyzed reaction provides insight into the energy barrier that must be overcome for the reaction to proceed. For the enzyme-catalyzed hydrolysis of this compound by rat intestinal alkaline phosphatase, the activation energy was determined to be 6,000 calories per mole (25.1 kJ/mol). researchgate.net Notably, in the presence of the inhibitor L-phenylalanine, the activation energy increased significantly to 18,000 calories per mole (75.3 kJ/mol), highlighting the impact of inhibitors on the reaction's energy landscape. researchgate.net

Phenylphosphate Synthase-Mediated Phosphorylation of Phenol

Phenylphosphate synthase (EC 2.7.1.238), also known as phenol phosphorylase, plays a crucial role in the anaerobic metabolism of phenol, particularly in bacteria like Thauera aromatica. This enzyme catalyzes the initial step of this pathway, converting phenol to phenylphosphate. asm.orgnih.govresearchgate.netresearchgate.netgenome.jpnih.govnih.govnih.govasm.orgqmul.ac.ukexpasy.org

Mechanisms of ATP-Dependent Phosphoryl Transfer to Phenol

The reaction can be summarized as: ATP + Phenol + H₂O → Phenylphosphate + AMP + Phosphate genome.jpqmul.ac.ukexpasy.org

The free energy of ATP hydrolysis provides a thermodynamic driving force, favoring the phosphorylation of phenol even at low substrate concentrations. nih.govasm.org

Identification of Phosphorylated Enzyme Intermediates

A key aspect of the proposed ping-pong mechanism for phenylphosphate synthase is the transient formation of a phosphorylated enzyme intermediate. asm.orgnih.govresearchgate.netnih.govnih.gov Experimental evidence supports this, showing that Protein 1 becomes phosphorylated during the reaction cycle by [β-³²P]ATP. asm.orgresearchgate.netnih.govnih.gov This phosphorylation step requires Protein 2 and is stimulated by Protein 3. asm.orgresearchgate.netnih.gov

Further investigation, including nanoelectrospray mass spectrometry, CNBr cleavage, trypsin digestion, and high-pressure liquid chromatography, identified Histidine-569 (His-569) in Protein 1 as the specific amino acid that undergoes phosphorylation. asm.orgresearchgate.netresearchgate.netnih.govnih.gov The histidine phosphate intermediate then acts as the actual phosphorylating agent, transferring the phosphoryl group to phenolic substrates. asm.orgresearchgate.netnih.gov The phosphorylated Protein 1 is subsequently dephosphorylated by the phenolic substrate. asm.orgnih.gov The enzyme also catalyzes an exchange reaction between free [¹⁴C]phenol and the phenol moiety of phenylphosphate, further supporting the involvement of a phosphorylated enzyme intermediate. asm.orgnih.govresearchgate.netnih.govnih.govasm.org

Data Tables

Table 1: Effects of Substituted Phenyl Phosphates on Alkaline Phosphatase Kinetics

Substrate TypeEnzymeParameter (k₀/K_m) SensitivityHammett ρ ValueReference
Substituted this compoundE. coli Alkaline PhosphataseVaries with substituent+0.43 rsc.orgrsc.org

Table 2: Brønsted Coefficients (β_LG) for Enzyme-Catalyzed Phosphoryl Transfer

Enzyme VariantSubstrate TypeBrønsted Coefficient (β_LG)InterpretationReference
Wild-type Acid PhosphataseSubstituted this compound-0.05 ± 0.08Intrinsic leaving group differences offset chemrxiv.orgresearchgate.net
Acid Phosphatase (D290A)Substituted this compound-0.91 ± 0.13Proton transfer from Asp290 crucial for reactivity equalization chemrxiv.orgresearchgate.net
Sphingobium sp. TCM1 PhosphotriesteraseDibutyl Phosphate Series~-0.3Small negative charge development on leaving group usu.edu

Table 3: Activation Energies for this compound Hydrolysis by Rat Intestinal Alkaline Phosphatase

ConditionActivation Energy (cal/mol)Activation Energy (kJ/mol)Reference
Without L-phenylalanine6,00025.1 researchgate.net
With L-phenylalanine18,00075.3 researchgate.net

Role of Specific Amino Acid Residues in Catalysis (e.g., Histidine Phosphate)

Enzymatic reactions involving this compound often rely on specific amino acid residues within the enzyme's active site to facilitate catalysis. A prominent example is Phenylphosphate Synthase (EC 2.7.1.238), an enzyme characterized in Thauera aromatica that catalyzes the ATP-dependent phosphorylation of phenol to this compound. In this enzyme, a conserved histidine residue, specifically Histidine 569 (His-569) in protein 1, plays a pivotal role. During the catalytic cycle, a diphosphoryl group is transferred from ATP to His-569, forming a phosphorylated enzyme intermediate, often referred to as histidine phosphate. This histidine phosphate subsequently acts as the direct phosphorylating agent, transferring the phosphate group to phenol to yield this compound. nih.govresearchgate.netasm.orgresearchgate.netgenome.jpqmul.ac.uk

Histidine residues are particularly well-suited for such roles due to their imidazole (B134444) side chain, which possesses a pKa close to physiological pH. This property allows histidine to function versatilely as a nucleophile, a general acid, or a general base within enzyme active sites. portlandpress.comnih.gov The phosphorylation of histidine can occur at either the N1 or N3 nitrogen of its imidazole ring, leading to 1-phosphohistidine or 3-phosphohistidine, respectively. drug-dev.com Beyond phenylphosphate synthase, many metabolic enzymes utilize a catalytic histidine to accept a phosphoryl group from a donor, forming a transient covalent phosphoryl-histidine-enzyme complex as an intermediate. portlandpress.com

While histidine phosphate is central to phenylphosphate synthase, other phosphatases employ different amino acid residues as nucleophiles. For instance, alkaline phosphatase (AP) utilizes a serine residue, Serine 102 (Ser-102), which forms a phosphoseryl intermediate during the hydrolysis of phosphate monoesters. libretexts.orgnih.gov Protein tyrosine phosphatases, on the other hand, typically employ a nucleophilic cysteine thiolate for their catalytic mechanism, forming a phosphocysteine intermediate. researchgate.netnih.gov

Table 1: Key Amino Acid Residues in Phosphoryl Transfer Catalysis

Enzyme TypeKey Amino Acid ResidueRole in CatalysisIntermediate Formed
Phenylphosphate SynthaseHistidine (His-569)Accepts phosphoryl group from ATP, acts as direct phosphorylating agent for phenol. nih.govresearchgate.netasm.orgresearchgate.netgenome.jpqmul.ac.ukHistidine Phosphate
Alkaline PhosphataseSerine (Ser-102)Acts as nucleophile to displace leaving group, then hydrolyzed by water. libretexts.orgnih.govPhosphoseryl Intermediate
Protein Tyrosine PhosphataseCysteineNucleophilic thiolate attacks phosphate ester, forming a covalent intermediate. researchgate.netnih.govPhosphocysteine Intermediate
General Phosphoryl Transfer EnzymesHistidineCan act as nucleophile, general acid, or general base; forms covalent phosphoryl-His-enzyme complex. portlandpress.comnih.govPhosphohistidine (B1677714)

Elucidation of Ping-Pong Kinetic Mechanisms

The catalytic activity of enzymes like phenylphosphate synthase and various phosphatases is often described by a ping-pong kinetic mechanism. In this type of mechanism, one substrate binds to the enzyme, and a product is released before the second substrate binds. This typically involves the formation of a modified enzyme intermediate, where a portion of the first substrate is covalently attached to the enzyme. libretexts.orgcsbsju.edu

For Phenylphosphate Synthase, the ping-pong mechanism is supported by experimental observations, including isotope exchange reactions. nih.govresearchgate.netasm.orggenome.jpqmul.ac.uk The proposed catalytic cycle involves an initial step where a diphosphoryl group from ATP is transferred to the enzyme's conserved histidine residue (His-569). This phosphorylation of the enzyme (forming a histidine phosphate intermediate) is followed by the cleavage of a phosphate group, rendering the reaction unidirectional. The remaining histidine phosphate then serves as the active phosphorylating agent for phenol, leading to the formation of this compound. nih.govresearchgate.netasm.orggenome.jpqmul.ac.uk

Other enzymes, such as Alkaline Phosphatase (AP), also operate via a ping-pong mechanism. In the case of AP-catalyzed hydrolysis of phosphate monoesters like p-nitrothis compound, the mechanism involves two distinct chemical displacement steps: first, the displacement of the substrate's leaving group by the Serine 102 alkoxide, forming a phosphoseryl intermediate; second, the hydrolysis of this phosphoseryl intermediate by a zinc-bound hydroxide (B78521). nih.gov Similarly, low molecular weight protein tyrosine phosphatase and inositol (B14025) phosphatase have been shown to follow ping-pong kinetics, involving a covalent enzyme-phosphate adduct. libretexts.orgcsbsju.edursc.org

Isotope Exchange Reactions in Phenylphosphate Synthase Activity

Isotope exchange reactions are powerful tools for elucidating the mechanistic details of enzymatic phosphoryl transfer. In the context of phenylphosphate synthase, studies have demonstrated that the enzyme catalyzes a reversible exchange between free [14C]phenol and the phenol moiety of this compound. nih.govasm.orgresearchgate.netacs.org This transphosphorylation activity, which is induced anaerobically by phenol and requires Mn2+ and polyethylene (B3416737) glycol, is a key piece of evidence supporting the proposed ping-pong mechanism. acs.org

Enzymatic Hydrolysis Mechanisms of this compound

The enzymatic hydrolysis of this compound, often catalyzed by phosphatases, involves complex phosphoryl transfer mechanisms that can proceed through various pathways and transition states.

Investigation of Concerted Phosphoryl Transfer Pathways

For the hydrolysis of phosphate monoesters, including this compound, a concerted phosphoryl transfer pathway is widely supported by experimental evidence. nih.gov In a concerted mechanism, bond formation between the nucleophile and the phosphorus atom, and bond cleavage between the phosphorus and the leaving group, occur simultaneously in a single step, without the formation of a stable intermediate. This is often described as an A_N_D_N (associative nucleophilic displacement, dissociative leaving group) mechanism. nih.gov

The hydrolysis of phosphate monoester dianions, such as this compound dianion, is generally characterized as proceeding through a concerted mechanism with a highly dissociative transition state. frontiersin.orgacs.org This implies that the bond to the leaving group is significantly broken in the transition state, with less emphasis on the bond formation with the incoming nucleophile. nih.govpnas.org However, for alkaline phosphatase-catalyzed hydrolysis of phosphate monoesters, calculations suggest a concerted associative pathway, where there is a greater degree of bond formation with the nucleophile. nih.gov Interestingly, studies on the alkaline phosphatase-catalyzed hydrolysis of methyl this compound diesters indicate that the enzymatic reaction proceeds via transition states that are indistinguishable from those observed in solution, suggesting that the enzyme primarily stabilizes the solution transition state rather than fundamentally altering its nature. frontiersin.org

Analysis of Associative and Dissociative Transition States

The nature of the transition state in phosphoryl transfer reactions can be categorized as loose (dissociative), tight (associative), or synchronous, depending on the relative extent of bond formation with the nucleophile and bond cleavage with the leaving group. nih.gov

For phosphate monoesters, including this compound, the prevailing evidence points towards loose (dissociative) transition states. In such a transition state, the bond between the phosphorus and the leaving group (e.g., the P-O bond to the phenolate (B1203915) in this compound hydrolysis) is extensively broken, leading to significant charge development on the leaving group oxygen, before substantial bond formation with the incoming nucleophile occurs. nih.govfrontiersin.orgpnas.org The extent of charge buildup in the transition state relative to the products correlates with the degree of bond cleavage. nih.gov

In contrast, phosphate diesters tend to proceed through more synchronous transition states, where bond formation and cleavage are more balanced. Phosphate triesters, on the other hand, are often characterized by tighter (associative) transition states, which may involve the formation of a pentavalent-like intermediate. nih.govpnas.org

Enzymatic catalysis is understood to accelerate reaction rates by stabilizing the transition state. While some enzymes might slightly modify the transition state structure, the general consensus is that enzymes primarily achieve their catalytic efficiency by lowering the activation energy of the pre-existing solution transition state. frontiersin.org For example, quantum mechanical studies comparing Protein Phosphatase 1 (PP1) and Alkaline Phosphatase (AP) show differences in their transition states: PP1 exhibits synchronous transition states with significant P-O_lg (leaving group) cleavage, whereas AP displays tighter transition states with more modest P-O_lg cleavage and a range of P-O_nuc (nucleophile) formation. nih.govacs.org

Table 2: Characteristics of Phosphoryl Transfer Transition States

Phosphate Ester TypeGeneral Transition State CharacterBond Cleavage (P-O_LG)Bond Formation (P-O_NUC)Example Enzymes (if applicable)
MonoestersLoose (Dissociative)ExtensiveLimitedPhosphatases (e.g., for this compound) nih.govfrontiersin.orgpnas.org
DiestersRoughly SynchronousBalancedBalancedAlkaline Phosphatase (for Methyl this compound Diesters) nih.govfrontiersin.org
TriestersTighter (Associative)Less extensiveMore extensive

Role of Nucleophilic Attack in Phosphatase Mechanisms

Nucleophilic attack is a fundamental step in the enzymatic hydrolysis of this compound and other phosphate esters by phosphatases. Phosphoryl transfer, in essence, is the chemical process by which a phosphoryl group is transferred from a phosphate ester or anhydride (B1165640) to a nucleophile. researchgate.netusu.edu In the context of phosphatase mechanisms, water typically acts as the nucleophile, attacking the phosphorus atom of the phosphate monoester, leading to the hydrolysis product, inorganic phosphate. researchgate.netusu.edu

The specific nature of the nucleophilic attack can vary among different phosphatase families. For instance, in alkaline phosphatase, the catalytic mechanism involves a two-step process where a Serine 102 alkoxide first acts as an intramolecular nucleophile, attacking the phosphorus atom of the substrate to displace the leaving group and form a covalent phosphoseryl intermediate. Subsequently, a zinc-bound hydroxide ion (derived from water) acts as an external nucleophile, attacking the phosphorus of the phosphoseryl intermediate to release inorganic phosphate and regenerate the enzyme. libretexts.orgnih.gov

Protein tyrosine phosphatases, on the other hand, utilize a nucleophilic cysteine thiolate residue within their active site. This cysteine attacks the phosphate ester moiety of the substrate, resulting in the formation of a phosphocysteine intermediate. researchgate.netnih.gov

Generally, phosphate esters react with nucleophiles via attack at the phosphorus atom, leading to O-P bond cleavage. This can occur through an addition-elimination mechanism, which involves a trigonal bipyramidal intermediate, or a direct substitution (concerted) mechanism, which proceeds through a trigonal bipyramidal transition state without a stable intermediate. thieme-connect.de The degree of nucleophilic participation in the transition state is a critical factor that can be investigated through techniques such as kinetic isotope effects. acs.org

Impact of Leaving Group pKa on Reaction Rates

The pKa of the leaving group in phosphate esters significantly influences the rates of both uncatalyzed and enzyme-catalyzed hydrolysis reactions. This relationship is often described by Brønsted linear free energy relationships (LFERs), where the rate constant is correlated with the pKa of the conjugate acid of the leaving group. For the uncatalyzed hydrolysis of phosphate monoester dianions, a large sensitivity to the leaving group pKa is observed, with βlg values typically around -1.2 to -1.26 pnas.orgfrontiersin.orgstanford.edu. This indicates that bond fission to the leaving group is extensive in the transition state, and the leaving group departs with a substantial negative charge stanford.edu.

In contrast, enzyme-catalyzed reactions often exhibit a less negative βlg, suggesting a different transition state character. For instance, protein phosphatase-1 (PP1) catalyzed hydrolysis of aryl monoester substrates shows a βlg of -0.32, which is considerably less negative than the uncatalyzed hydrolysis of monoester dianions (-1.23) nih.gov. This suggests a "looser" transition state where less charge has developed on the leaving group oxygen compared to the uncatalyzed reaction nih.gov. Similarly, for the Pseudomonas aeruginosa aryl sulfatase, kcat/KM values versus leaving group pKa showed a slope of -0.33 ± 0.04 biorxiv.org. For Escherichia coli alkaline phosphatase, when phosphorylation is the rate-limiting step, a βlg of approximately -0.6 has been observed for substrates where the leaving group pKa is between 10 and 15 nih.gov.

The variation in βlg values between uncatalyzed and enzyme-catalyzed reactions highlights how enzymes modify the reaction pathway to achieve significant rate enhancements. Enzymes can stabilize the transition state differently, leading to less charge development on the leaving group compared to solution reactions stanford.edu.

Table 1: Impact of Leaving Group pKa on Reaction Rates (Brønsted βlg Values)

Reaction Type / EnzymeSubstrate ClassApproximate βlg ValueReference
Uncatalyzed HydrolysisPhosphate Monoester Dianions-1.2 to -1.26 pnas.orgfrontiersin.orgstanford.edu
Protein Phosphatase-1 (PP1)Aryl Monoester-0.32 nih.gov
E. coli Alkaline Phosphatase (rate-limiting phosphorylation)Phosphate Monoesters (pKa 10-15)-0.6 nih.gov
Pseudomonas aeruginosa Aryl SulfatasePhenyl Sulfate (B86663) Monoesters-0.33 ± 0.04 biorxiv.org

Evidence from Isotope Effects (e.g., 18O Isotope Effects)

Kinetic isotope effects (KIEs) provide powerful insights into the transition state structures of enzymatic reactions by probing changes in bond order and atomic motion during the rate-limiting step. Specifically, 18O isotope effects are used to assess the extent of phosphorus-oxygen bond fission and changes in bonding to non-bridging phosphoryl oxygens nih.govnih.gov.

For the enzymatic hydrolysis of phosphate esters, 18O isotope effects can distinguish between different mechanistic pathways. For instance, the leaving group 18O KIE (18klg) directly measures the extent of P-O bond fission in the transition state nih.gov. Values as large as 1.035 have been measured for the nitrophenyl leaving group, indicating significant bond cleavage nih.gov. For protein phosphatase-1 (PP1) with 4-nitrothis compound (4NPP), the 18(V/K)bridge was found to be 1.0170, consistent with a loose transition state where partial neutralization of the leaving group occurs nih.gov.

Studies on phosphotriesterase-catalyzed hydrolysis of phosphotriesters, such as O,O-diethyl p-nitrothis compound and O,O-diethyl O-(4-carbamoylphenyl) phosphate, have also utilized 18O isotope effects nih.govosti.gov. For O,O-diethyl O-(4-carbamoylphenyl) phosphate, the primary 18O isotope effect for enzymatic hydrolysis was 1.036 ± 0.001, suggesting that the chemical step is rate-limiting and that the phosphorus-phenolic bond is largely broken in the transition state nih.gov. In contrast, for O,O-diethyl p-nitrothis compound, very small primary and secondary 18O isotope effects (1.0020 and 1.0021 ± 0.0004, respectively) indicated that the chemical step was not rate-limiting for this substrate nih.gov.

For Escherichia coli alkaline phosphatase (AP)-catalyzed hydrolysis of p-nitrothis compound (pNPP2−), the observed values of both 18(V/K)bridge and 18(V/K)nonbridge decrease relative to the corresponding solution reaction nih.gov. This is consistent with a model where electrostatic interactions between the bimetallic Zn2+ site and a nonbridging phosphate ester oxygen atom contribute significantly to the rate enhancement, leading to a tighter transition state compared to the solution reaction nih.govacs.org. The 15N isotope effect in the nitro group of p-nitrophenolate, with a value of 1.0028, indicates nearly complete bond cleavage to the leaving group nih.gov.

Table 2: Representative Kinetic Isotope Effects in Phosphate Ester Hydrolysis

SubstrateEnzymeIsotope Effect (KIE)ValueInterpretation / ImplicationReference
4-Nitrothis compound (4NPP)Protein Phosphatase-1 (PP1)18(V/K)bridge1.0170Loose transition state, partial leaving group neutralization nih.gov
O,O-diethyl O-(4-carbamoylphenyl) phosphatePhosphotriesterasePrimary 18O1.036 ± 0.001Chemical step rate-limiting, P-O bond largely broken nih.gov
O,O-diethyl p-nitrothis compoundPhosphotriesterasePrimary 18O1.0020Chemical step not rate-limiting nih.gov
p-Nitrothis compound (pNPP2−)E. coli Alkaline Phosphatase (AP)18(V/K)bridge, 18(V/K)nonbridgeDecreased vs. solutionTighter transition state, electrostatic interactions with Zn2+ nih.govacs.org
p-Nitrophenolate (leaving group)N/ASecondary 15N1.0028Nearly complete bond cleavage nih.gov

Metal Ion Catalysis in Phosphatase Activity (e.g., Zinc(II))

Metal ions play indispensable roles in the catalytic mechanisms of many phosphatases, often serving to activate nucleophiles, stabilize transition states, and facilitate product release. Zinc(II) (Zn2+) is a commonly observed metal cofactor in these enzymes.

Alkaline phosphatase (AP) is a well-studied example of a metalloenzyme, typically containing two Zn2+ ions and one Magnesium(II) (Mg2+) ion in its active site per monomer researchgate.netopenbiochemistryjournal.comnih.gov. The two zinc ions are directly involved in catalysis openbiochemistryjournal.com. One Zn2+ ion (M1 site) is crucial for substrate binding and for binding the phosphate released upon hydrolysis researchgate.netopenbiochemistryjournal.com. The second Zn2+ ion (M2 site) interacts with the hydroxyl group of the active site serine (Ser102 in AP) to stabilize its deprotonated form, which is essential for nucleophilic attack on the phosphate group researchgate.netopenbiochemistryjournal.com. This Zn2+ also facilitates the release of the alcohol leaving group after cleavage from the phosphoester researchgate.net.

Magnesium(II) (Mg2+) also contributes to catalysis. In AP, the Mg2+ ion is thought to stabilize the transferred phosphoryl group via a water molecule and can exhibit synergistic effects with Zn2+ in promoting hydrolysis of substrates like p-nitrothis compound (pNPP) openbiochemistryjournal.comnih.gov. While Zn2+ is generally preferred for phosphodiesterase activity, Mg2+ can specifically inhibit this activity at concentrations optimal for monoesterase activity openbiochemistryjournal.com.

The specific metal ion requirements can vary depending on the phosphatase and the substrate. For instance, human phosphatases PP2Cα and Wip1 show high activity towards phosphopeptide substrates in the presence of Mg2+ ions, but exhibit minimal activity with Manganese(II) (Mn2+) and are inactive with Calcium(II) (Ca2+) or Zn2+ ions nih.gov. However, when using the chemical substrate pNPP, both PP2Cα and Wip1 dephosphorylate it in the presence of Mn2+ ions, show minimal activity with Mg2+, and are inhibited by Ca2+ or Zn2+ ions nih.gov. This highlights that the nature of the substrate can dictate the optimal metal ion cofactor.

Table 3: Metal Ion Roles in Phosphatase Activity

EnzymeMetal Ions PresentProposed RolesSpecificity NotesReference
Alkaline Phosphatase (AP)Two Zn2+, One Mg2+Zn2+: Substrate binding, activating catalytic nucleophile (Ser102), stabilizing leaving group/phosphate product. Mg2+: Stabilizing transferred phosphoryl group via water, synergistic effects.Zn2+ preferred for phosphodiesterase activity; Mg2+ can inhibit diesterase activity. researchgate.netopenbiochemistryjournal.comnih.gov
PP2Cα, Wip1Mg2+, Mn2+, Zn2+, Ca2+Mg2+: High activity for phosphopeptide substrates. Mn2+: Required for chemical substrates like pNPP.Inactive/inhibited by Zn2+ and Ca2+ for phosphopeptide substrates. Inhibited by Zn2+ and Ca2+ for pNPP. nih.gov

Influence of Added Nucleophiles on Enzymatic Kinetics

The presence of external nucleophiles can significantly influence the kinetics of enzymatic phosphoryl transfer reactions, particularly those that proceed through a covalent phosphoryl-enzyme intermediate. In such mechanisms, the enzyme becomes phosphorylated in the first step, and this intermediate is subsequently hydrolyzed or attacked by another nucleophile.

An experimental study on the hydrolysis of this compound and p-nitrothis compound catalyzed by chicken intestinal alkaline phosphatase investigated the effects of added nucleophiles such as Tris and ethanolamine (B43304) capes.gov.br. It was found that the rates of formation of phenol (P1) or p-nitrophenol and the phosphorylated nucleophile (P3) were dependent on the concentration of the added nucleophile capes.gov.br. Conversely, the rate of inorganic phosphate (P2) formation and the Michaelis constant (Km) were independent of the nucleophile concentration capes.gov.br. This observation is consistent with a mechanism where the enzyme forms a phosphorylated intermediate (E-S') that can react with either water (W) to yield inorganic phosphate or with an alternative nucleophile (N) to yield a transphosphorylation product (P3) capes.gov.br. The independence of Km from nucleophile concentration suggests that the initial binding of the substrate is not affected by the presence of these nucleophiles capes.gov.br.

This kinetic behavior provides strong evidence for a two-step "ping-pong" mechanism involving a covalent phosphoryl-enzyme intermediate, where the dephosphorylation step (reaction of the intermediate with water or an external nucleophile) can be rate-limiting or partially rate-limiting. The ability of the enzyme to catalyze transphosphorylation in the presence of alternative nucleophiles is a hallmark of such mechanisms capes.gov.brcdnsciencepub.com. For phosphate monoester dianions, the rate dependencies on nucleophile basicity are generally small, with a βnuc value of 0.15, indicating that bond formation to the nucleophile is not highly advanced in the transition state for the chemical step frontiersin.org.

This compound in Enzyme Activity Assays

This compound is a widely utilized substrate in the development of enzyme activity assays, particularly for phosphatases. Its hydrolysis product, phenol, or its derivatives, can be readily detected, making it suitable for various quantitative methods.

Spectrophotometric and Colorimetric Assay Development

Spectrophotometric and colorimetric methods are common approaches for assaying phosphatase activity using this compound or similar chromogenic substrates. These assays are based on the principle that the enzymatic hydrolysis of the phosphate ester liberates a product that absorbs light at a specific wavelength, allowing for quantitative measurement.

For example, p-nitrothis compound (PNPP), a close analog of this compound, is a widely used chromogenic substrate for alkaline and acid phosphatases neb.comgoogleapis.com. Its hydrolysis by phosphatases yields p-nitrophenol, which in alkaline solutions, ionizes to p-nitrophenoxide, a yellow-colored product with a strong absorbance maximum at 405 nm neb.comgoogle.comspectrum-diagnostics.com. This allows for continuous spectrophotometric monitoring of the reaction rate by tracking the increase in absorbance at 405 nm neb.comnih.gov.

This compound itself can also be used in continuous spectrophotometric assays. A method has been developed for acid phosphatase using this compound, where the continuous determination of phenol (the product of enzymatic hydrolysis) is achieved by kinetic measurement of its absorbance nih.gov. This approach allows for direct estimation of acid phosphatase activity in acidic solutions without interrupting the reaction by alkalization or precipitation steps often required for end-point colorimetric detection nih.gov.

Traditional colorimetric methods for quantifying phenol (and thus enzyme activity) often involve a secondary reaction to produce a more intensely colored compound. A conventional method, such as the Kind-King's method, involves reacting the liberated phenol or α-naphthol with 4-aminoantipyrine (B1666024) in the presence of an oxidizing agent (e.g., potassium ferricyanide) to form a quinonic dye, which is then measured colorimetrically spectrum-diagnostics.comgoogle.com. The resulting quinonic dye from this compound and p-diethylaminoaniline can have a maximum absorption near 670 nm google.com.

Newer detection methods also leverage the phenol product. For instance, "PhenolCEST MRI" (chemical exchange saturation transfer magnetic resonance imaging) has been developed to detect acid phosphatase activity by converting non-CEST-detectable this compound into CEST-detectable phenol nih.govresearchgate.net. This provides a label-free method for quantifying enzyme activity directly nih.gov.

Quantification of Enzyme Activity using Phenol Detection

The quantification of enzyme activity using this compound as a substrate relies on the direct or indirect detection of the liberated phenol. The rate of phenol production is directly proportional to the enzyme's catalytic activity under specific conditions.

In spectrophotometric assays utilizing p-nitrothis compound, the increase in absorbance at 405 nm due to the formation of p-nitrophenoxide is directly measured over time neb.comgoogle.com. The initial velocity of the reaction, derived from the rate of absorbance change, provides a measure of enzyme activity neb.comgoogle.com. The molar extinction coefficient of p-nitrophenol (e.g., 18,000 M-1 cm-1 at 405 nm) is used to convert absorbance readings into product concentration neb.com.

For this compound, direct spectrophotometric measurement of phenol's absorbance can be performed nih.gov. Alternatively, colorimetric assays quantify the phenol by reacting it with chromogenic reagents. For example, the reaction of phenol with 4-aminoantipyrine and potassium ferricyanide (B76249) produces a yellowish-red antipyrine (B355649) dye, whose color intensity is measured to determine enzyme activity spectrum-diagnostics.comgoogle.com. The presence of sodium arsenate in some reagents can stop the enzymatic reaction, allowing for endpoint measurements spectrum-diagnostics.com.

These methods enable the determination of kinetic constants, such as Km and kcat, for phosphatases nih.gov. The ability to quantify enzyme activity by detecting phenol makes this compound a valuable substrate for a wide range of applications, including clinical diagnostics and research into enzyme mechanisms and inhibition google.comgoogle.comscispace.com.

Continuous Assay Methodologies for Acid Phosphatase

Continuous assay methodologies for acid phosphatase (EC 3.1.3.2) utilizing this compound as a substrate offer a direct and efficient means to monitor enzyme activity in real-time. nih.govwikipedia.org Unlike traditional end-point colorimetric procedures that require alkalization or precipitation to stop the reaction, continuous assays allow for the direct estimation of the initial reaction rate without interruption. nih.gov

The principle of these assays often relies on the continuous spectrophotometric determination of phenol, the product released upon the enzymatic hydrolysis of this compound. nih.gov Phenol's absorbance can be kinetically measured, providing a direct correlation to the acid phosphatase activity. nih.gov This method has been successfully applied for acid phosphatase activity determination in aqueous solutions and in reverse micelles, spanning a broad pH range (e.g., pH 3.8 to 8.8). nih.gov

For instance, a continuous spectrophotometric assay has been developed to determine the initial rate of acid phosphatase-catalyzed reactions in acidic environments using this compound. nih.gov This method enables the direct estimation of acid phosphatase activity in acidic solutions without the need for coupled assays or interrupting the reaction. nih.gov It has been employed to determine kinetic constants, such as Michaelis constant (Km) and catalytic rate constant (kcat), for human prostatic acid phosphatase in various conditions, including aqueous solutions and reverse micelles at different pH values (e.g., pH 3.8, 4.5, and 5.7). nih.gov

Another approach involves the use of magnetic resonance imaging (MRI) contrast agents. A "phenolCEST" biosensor has been developed, where the non-CEST-detectable this compound is converted to CEST-detectable phenol by acid phosphatase activity, allowing for direct quantification of the enzyme activity without a secondary signaling probe. This method has been demonstrated in enzyme solutions and prostate cell lysates. researchgate.net

While this compound is a suitable substrate, other substrates like p-nitrothis compound (pNPP) are also widely used in continuous assays for phosphatases, where the formation of p-nitrophenol is monitored spectrophotometrically at 405 nm. tandfonline.comneb.com

Application in Monitoring Phosphatase Efficacy

This compound serves as a crucial tool compound for studying the efficacy of phosphatases across various applications. ncats.io Its hydrolysis by phosphatases yields phenol and inorganic phosphate, products that can be readily quantified, making it suitable for monitoring enzyme activity and efficiency. nih.govncats.io

One notable application is in the food industry, particularly for verifying the pasteurization of milk. The hydrolysis of this compound by milk phosphatases has historically been used to indicate whether milk has been adequately pasteurized or if it has been contaminated with raw milk after pasteurization. ncats.ionih.gov The alkaline phosphatase (ALP) test, often utilizing substrates like this compound, is a standard method for this purpose, with a negative result indicating proper pasteurization (e.g., ≤ 350 milliunits of enzyme activity per liter for cow's milk using the ISO reference method). nih.gov

In research settings, this compound is employed to determine kinetic parameters of various phosphatases. Studies have investigated the kinetic behavior of acid phosphatases from different sources, such as peanut seedlings, using this compound alongside other substrates like pNPP, ADP, and ATP. researchgate.net These studies reveal that while synthetic substrates like pNPP often show higher catalytic efficiency (Vmax/Km ratio), this compound remains a valuable substrate for understanding enzyme kinetics. researchgate.net

Furthermore, this compound has been utilized in the development of electrochemical biosensors for phosphatase detection. For instance, an alkaline phosphatase (ALP) biosensor has been developed based on the electrochemical detection of phenol produced from the enzymatic decomposition of this compound. mdpi.com This single-step approach allows for the quantification of ALP activity by measuring the oxidation current generated by phenol. mdpi.com

The utility of this compound extends to assessing the impact of inhibitors on phosphatase activity. For example, 4-(fluoromethyl)this compound (FMPP), a derivative of this compound, has been shown to act as a mechanism-based inhibitor of calcineurin (protein phosphatase 2B), forming a covalent adduct with the catalytic subunit. researchgate.net This demonstrates how modifications of this compound can be used to probe enzyme mechanisms and develop specific inhibitors.

The versatility of this compound as a substrate, coupled with various detection methodologies, underscores its importance in continuous assay development and in monitoring the efficacy and kinetic behavior of a wide range of phosphatase enzymes.

Mechanistic Investigations of Phenyl Phosphate Hydrolysis and Phosphoryl Transfer

Non-Enzymatic Hydrolysis Mechanisms

Non-enzymatic hydrolysis of phenyl phosphate (B84403) and related phosphate esters can proceed through several mechanistic pathways, often competing depending on the specific conditions. These mechanisms include dissociative, concerted SN2(P)-type, and associative pathways, frequently involving proton transfer processes and exhibiting sensitivity to substituent effects.

Dissociative Mechanisms Involving Metaphosphate Intermediates

Dissociative mechanisms, often termed elimination-addition (DN + AN), involve an initial rate-limiting ionization of the substrate to yield a metaphosphate-type intermediate, which then rapidly reacts with a nucleophile to form products nih.govfrontiersin.orgnih.gov. For phosphate monoester dianions, a concerted mechanism with a dissociative transition state (TS) has been described, where internal electron donation from the non-bridging oxygen atoms of the PO₃²⁻ group facilitates the elongation and weakening of the P-OR bond nih.govfrontiersin.org.

Early proposals for phosphate monoester hydrolysis, particularly for monoanions, suggested a unimolecular decomposition to a metaphosphate intermediate (PO₃⁻) followed by rapid water addition nih.gov. This model aimed to explain the enhanced reactivity of phosphate monoester monoanions, where a proton could shift from the phosphoryl group to the leaving group, stabilizing charge buildup in the rate-determining step nih.gov. However, strong evidence, including stereochemical studies demonstrating complete inversion of configuration at phosphorus, largely argues against the formation of a long-lived, freely diffusing metaphosphate intermediate in most phosphate monoester hydrolysis reactions nih.gov. Instead, if a metaphosphate-like species is involved, it is typically a highly transient species within a concerted pathway or a very short-lived intermediate nih.govcapes.gov.br. For instance, the dissociative hydrolysis of methyl phosphate monoanion in aqueous solution may proceed through a very short-lived metaphosphate intermediate or a concerted SN2-like displacement through a loose metaphosphate-like transition state capes.gov.br.

Concerted SN2(P)-Type Mechanisms

Concerted SN2(P)-type mechanisms involve a single transition state where bond-making (with the nucleophile) and bond-breaking (with the leaving group) occur simultaneously, without the formation of a stable intermediate nih.govnih.govdiva-portal.orgresearchgate.net. This mechanism is often observed for phosphate diester substrates in the absence of specific structural factors nih.gov. For example, the hydrolysis of bis(p-nitrophenyl) phosphate in neutral water at 50°C shows a significantly negative entropy of activation (ΔS‡), which points to a concerted SN2(P)-type mechanism nih.govfrontiersin.org.

The nature of the concerted transition state can vary along a spectrum from more associative (compact) to more dissociative (expansive) nih.govdiva-portal.org. For phosphate monoester dianions with good leaving groups, experimental data from kinetic isotope effects (KIE) and linear free energy relationships (LFER) suggest a concerted pathway with a dissociative transition state, characterized by little bonding to the nucleophile and extensive bond cleavage to the leaving group acs.orgdiva-portal.org.

Associative Mechanisms with Pentacoordinate Intermediates

Associative mechanisms, also known as addition-elimination (AN + DN), involve a stepwise process where the nucleophile first attacks the phosphorus atom to form a pentacoordinate phosphorane intermediate, which then expels the leaving group frontiersin.orgnih.govdiva-portal.orgresearchgate.nethud.ac.uk. The formation or decomposition of this pentacoordinate intermediate can be the rate-limiting step frontiersin.org.

The existence of pentavalent phosphorus species as intermediates is supported by the availability of low-lying d-orbitals on the phosphorus atom diva-portal.org. While the formation of such intermediates is widely accepted in some phosphoryl transfer reactions, for example, in the reactions of 2,4-dinitrophenyl phosphate monoanion with water and alcohols in acetonitrile (B52724), these reactions are generally slow and sensitive to steric hindrance frontiersin.org. The stability of pentacoordinate intermediates can be influenced by ring strain, with five-membered cyclic esters being more likely to show evidence for such an intermediate pnas.org.

Proton Transfer Processes in Reaction Pathways

In some cases, proton transfer can be simultaneous with the departure of the leaving group, particularly if the pKa of the leaving group is less than that of phenol (B47542) frontiersin.org. This can make proton transfer partially rate-limiting, as indicated by the magnitude of the βlg value for monoanion hydrolysis frontiersin.org. Computational studies on methyl phosphate monoanion hydrolysis suggest that proton transfer to the methoxy (B1213986) group can be concerted with P-O bond cleavage in the gas phase, but in aqueous solution, proton transfer and P-O bond cleavage may become uncoupled, leading to the formation of an "anionic zwitterion" intermediate capes.gov.br.

The pH of the solution significantly affects the rate of hydrolysis. For instance, the non-enzymatic hydrolysis of p-nitrothis compound shows an appreciable rate at pH 2.6-2.7, where the singly charged monoanionic species is predominant, while the rate is practically zero at pH 9.0, where the fully ionized dianionic form prevails cdnsciencepub.com.

Substituent Effects on Reaction Rates and Transition States

Substituent effects, particularly the electronic nature of groups attached to the phenyl ring, provide valuable insights into the charge development and bond changes in the transition state of this compound hydrolysis nih.govstanford.edu. Linear Free Energy Relationships (LFERs) are commonly used to quantify these effects, correlating reaction rates with substituent properties (e.g., pKa of the leaving group) nih.govstanford.edu.

Adding electron-withdrawing groups to the phenolate (B1203915) leaving group (e.g., a nitro group) stabilizes the developing negative charge in the transition state, thereby increasing the hydrolysis rate constant nih.govstanford.edu. The extent of rate increase depends on the degree of charge development in the transition state; a "loose" transition state with extensive bond cleavage to the leaving group will show a larger rate increase with electron-withdrawing groups stanford.edu. Conversely, electron-donating groups have the opposite effect nih.gov.

The βlg value, a measure of the sensitivity of the reaction rate to the leaving group's basicity, provides information about the extent of P-O bond cleavage in the transition state frontiersin.orgnih.gov. For phosphate monoester dianions, a highly dissociative transition state with small P-nucleophile bond formation and extensive P-O bond rupture has been observed frontiersin.org. Studies on phosphinates and phosphonates also show that electron-withdrawing substituents generally increase the reaction rate, while electron-releasing substituents slow down the hydrolysis nih.gov.

For this compound, the thermodynamic parameters for the hydrolysis of its dianion (enthalpy of activation of 38 ± 2 kcal·mol⁻¹ and a slightly positive activation entropy of 7 ± 2 cal·mol⁻¹·K⁻¹) have been interpreted as evidence for a solvent-assisted pathway acs.org. The preference for a dissociative, solvent-assisted pathway is clear for compounds with good leaving groups, but this preference diminishes as the leaving group pKa increases, leading to mechanistic ambiguity for poorer leaving groups acs.orgwhiterose.ac.uk.

Table 1: Activation Parameters for Phosphate Monoester Hydrolysis

Substrate (Ionic Form)ΔH‡ (kcal mol⁻¹)ΔS‡ (e.u.)ΔG‡ (kcal mol⁻¹) (at 39°C)Reference
p-nitrothis compound (monoanion)25.4-4.529.5 nih.govfrontiersin.org
p-nitrophenyl phosphorothioate (B77711) (monoanion)22.0-122.2 nih.govfrontiersin.org
p-nitrophenyl phosphorothioate (dianion)37.0+2927.9 frontiersin.org
p-nitrothis compound (dianion)30.6+3.529.5 frontiersin.org
This compound (dianion)38 ± 2+7 ± 2N/A acs.org

Note: ΔS‡ values are in entropy units (e.u.) or cal mol⁻¹ K⁻¹.

Intramolecular Catalysis of this compound Ester Hydrolysis

Intramolecular catalysis significantly enhances the hydrolysis rates of phosphate esters, including this compound derivatives, by positioning catalytic groups in close proximity to the reaction center. This phenomenon is crucial for understanding enzymatic catalysis and can lead to substantial rate accelerations compared to intermolecular reactions.

A neighboring carboxylate group can act as a powerful nucleophilic catalyst for phosphate hydrolysis. For example, the hydrolysis of phenyl salicyl phosphate can involve a pentacovalent intermediate, with an effective molarity of the carboxylate group estimated at 6 x 10⁸ M . The dianion of bis-2-carboxythis compound is hydrolyzed approximately 10¹⁰ times faster than dithis compound, which is attributed to intramolecular general acid catalysis by an ortho-COOH group facilitating the breakdown of a pentacovalent intermediate formed by the addition of another carboxylate group to phosphorus .

Intramolecular nucleophilic catalysis by a neighboring carboxy-group has also been observed in the hydrolysis of diaryl 2-carboxyphenyl phosphates, leading to rate enhancements of the order of 10⁸ rsc.org. This reaction provides convincing evidence for an intramolecular nucleophilic pathway rsc.org.

Another example involves bis(2-(1-methyl-1H-imidazolyl)phenyl) phosphate (BMIPP), a phosphodiester that undergoes remarkably efficient intramolecular catalysis by two imidazole (B134444) groups researchgate.net. This compound is hydrolyzed up to 10⁹ times faster than dithis compound researchgate.net. The preferred pathway involves intramolecular nucleophilic catalysis by one imidazole, assisted by intramolecular general acid catalysis by the imidazolium (B1220033) group researchgate.net. Kinetic studies reveal a bell-shaped pH-rate profile, indicating bifunctional catalysis with a rate maximum where one imidazole group is protonated and the other is deprotonated . The activation parameters for the zwitterionic species of BMIPP (ΔH‡ = 19.0 ± 1.2 kcal/mol and ΔS‡ = -9.05 ± 0.5 e.u.) are consistent with a bimolecular hydrolysis mechanism involving a water molecule in the transition state .

Table 2: Rate Enhancements in Intramolecularly Catalyzed Phosphate Hydrolysis

Substrate (Catalyst)Rate Enhancement Factor (vs. Dithis compound)Reference
Bis-2-carboxythis compound (dianion)~10¹⁰
Diaryl 2-carboxyphenyl phosphates (neighboring carboxy-group)~10⁸ rsc.org
Bis(2-(1-methyl-1H-imidazolyl)phenyl) phosphate (two imidazoles)~10⁹ researchgate.net

These findings highlight the significant role of intramolecular assistance in accelerating phosphoryl transfer reactions, providing valuable models for understanding the mechanisms employed by enzymes in biological systems.

Nucleophilic Catalysis by Neighboring Functional Groups (e.g., Carboxy-groups)

Neighboring functional groups can significantly enhance the rate of phosphate hydrolysis through intramolecular nucleophilic catalysis. Carboxylate groups, for instance, have been identified as powerful nucleophilic catalysts. In the hydrolysis of phenyl salicyl phosphate, a related compound, the effective molarity (EM) of the carboxylate group (CO2-) was determined to be remarkably high, approximately 6 x 108 M. This catalytic effect is believed to involve the formation of a pentacovalent intermediate.

Studies on diaryl 2-carboxyphenyl phosphates have demonstrated that intramolecular displacements in these phosphate triesters are primarily dependent on the basicity of the leaving group. rsc.org A notable example is the dianion of bis-2-carboxythis compound, which undergoes hydrolysis approximately 1010 times faster than dithis compound. This substantial rate acceleration is attributed to a combination of intramolecular general acid catalysis by one ortho-COOH group and nucleophilic catalysis by the carboxylate group of the other. Similarly, the hydrolysis of alkyl 1,8-naphthalic acid monoesters is highly efficiently catalyzed by a neighboring COOH group through an intramolecular nucleophilic mechanism. researchgate.net

General Acid Catalysis by Intramolecular Moieties (e.g., Imidazolium)

Intramolecular general acid catalysis by moieties such as imidazolium groups also plays a significant role in accelerating phosphoryl transfer reactions. For example, in the hydrolysis of 2-(2'-imidazolium)phenyl hydrogen phosphate (IMPP), the imidazolium moiety activates the reaction through hydrogen-bonding of its NH group with the aryl oxygen leaving group. acs.org The hydrolysis of the cationic IMPP+ species is considerably faster than that of dialkyl aryl phosphates, exhibiting an estimated rate enhancement of about 106 at 60 °C when compared to a triester derived from a phenol with a pKa of 10. acs.org

Another compelling example is bis(2-(1-methyl-1H-imidazolyl)phenyl) phosphate (BMIPP), which is hydrolyzed up to 109 times faster than dithis compound. This remarkable catalysis arises from intramolecular nucleophilic catalysis by an imidazole group, further assisted by intramolecular general acid catalysis from an imidazolium group. researchgate.netnih.gov The catalytic efficiency in BMIPP is a result of the favorable activation of a water molecule via general base catalysis, coupled with a concerted proton transfer from the general acid catalyst to the bridge oxygen atom.

In enzymatic systems, such as phenylphosphate synthase, a histidine phosphate intermediate is utilized. Specifically, His-569 in protein 1 becomes phosphorylated by ATP and subsequently transfers the phosphoryl group to phenol, operating via a ping-pong mechanism. asm.orgnih.gov

Stereochemical Aspects of Phosphoryl Displacement

The stereochemical outcome of phosphoryl displacement reactions provides critical insights into their mechanisms. For this compound, phosphoryl transfer in tert-butanol (B103910) results in racemization at the phosphorus center. oup.com This observation suggests that when the nucleophilic acceptor is not a solvating molecule, a planar metaphosphate intermediate may be formed. oup.com Conversely, when the nucleophilic acceptor is a solvating molecule, inversion of configuration is observed. oup.com

In the hydrolysis of phosphate monoester dianions, if the phosphoryl group is made chiral, an inversion of configuration typically occurs. acs.org However, for the transfer of the p-nitrothis compound (pNPP) dianion to anhydrous tert-butyl alcohol, racemization at phosphorus was observed when oxygen isotopes were used to make the reactant chiral. acs.org More broadly, nucleophilic substitution at phosphorus in 1,3,2-dioxaphosphorinanes can lead to both inversion and retention of configuration, influenced by factors such as the nature of the leaving group. mdpi.com For example, the alkaline hydrolysis of cyclic thiophosphoryl chlorides proceeds via an SN2-P mechanism, resulting in an inversion of configuration. mdpi.com In many enzymatic reactions, such as those catalyzed by ribonuclease A, an "in-line" displacement with inversion at phosphorus is the characteristic stereochemical course.

Linear Free Energy Relationships in Intramolecular Reactions

Linear Free Energy Relationships (LFERs) are powerful tools for elucidating the nature of transition states and the factors that govern reaction rates. For phosphoryl transfer reactions, LFERs demonstrate that reactivity is primarily influenced by the basicity of the leaving group. core.ac.uk Brønsted plots, which correlate the logarithm of the observed rate constant (log kobs) with the pKa of the leaving group (pKLG), typically yield negative slopes (βLG) close to unity for the hydrolysis of phosphate mono- and diesters. core.ac.uk This indicates that the charge changes on the leaving group oxygen in the transition state are comparable to the full ionization of the leaving group. core.ac.uk

For the hydrolysis of the this compound dianion, the P-O bond connected to the phenolate leaving group is broken, leading to the development of negative charge on the phenolate oxygen in the transition state. nih.gov The introduction of electron-withdrawing groups stabilizes this developing negative charge, consequently increasing the reaction rate. nih.gov

Quantitative data for this compound hydrolysis illustrates these relationships. The spontaneous hydrolysis of this compound dianion exhibits an enthalpy of activation (ΔH‡) of 38 ± 2 kcal·mol–1 and a slightly positive activation entropy (ΔS‡) of 7 ± 2 cal·mol–1·K–1. acs.org These thermodynamic parameters suggest that the reaction proceeds via a loose transition state, consistent with observations for other aryl phosphate dianions. acs.org The observed βLG values for the spontaneous hydrolysis of phosphate dianions, including this compound, indicate a preference for a more dissociative, solvent-assisted pathway when good leaving groups are involved. acs.org Furthermore, LFERs reveal that the nature of the non-leaving ("spectator") groups can also significantly impact reactivity. acs.org

Table 1: Thermodynamic Parameters for Spontaneous Hydrolysis of this compound Dianion acs.org

ParameterValue
Enthalpy of Activation (ΔH‡)38 ± 2 kcal·mol–1
Activation Entropy (ΔS‡)7 ± 2 cal·mol–1·K–1

Solvent and Solvation Effects on Phosphoryl Transfer Reactivity

The surrounding solvent environment profoundly influences the reactivity and mechanisms of phosphoryl transfer reactions by affecting the stabilities of both the ground and transition states. frontiersin.orgnih.gov Changes in solvent polarity, particularly from water to less polar media, can significantly alter reaction rates and, in some cases, the underlying mechanisms. frontiersin.orgnih.gov

Influence of Aprotic Dipolar Solvents on Reaction Rates

Aprotic dipolar solvents have a pronounced accelerating effect on the rates of phosphoryl transfer. For instance, the hydrolysis rate of the dianion of p-nitrothis compound monoester increases dramatically, by approximately 106–107-fold, when the solvent is changed from water to >95% aqueous dimethyl sulfoxide (B87167) (DMSO). frontiersin.orgresearchgate.netnih.gov Similar accelerations are observed with hexamethylphosphoramide (B148902) (HMPA). nih.gov The hydrolysis of p-nitrothis compound dianion in acetonitrile (MeCN) containing only 0.02 M water is over 106 times faster than in pure water, with this substantial rate enhancement being entropic in origin. nih.gov

This significant acceleration in aprotic dipolar solvents is largely attributed to the decreased ability of these mixed solvents to stabilize hydrogen bonding interactions with the anionic non-bridge oxygen atoms of the reactant. acs.org Furthermore, studies on the hydrolysis of mono-3,5-dimethylaniline phosphate show that the reaction rate increases with an increasing proportion of solvents such as methanol, ethanol, 1,4-dioxane, and DMSO, with DMSO exerting the greatest acceleration. jru-b.com The enhanced rates observed in aprotic solvents for phosphonium (B103445) salt hydrolysis are explained by the desolvation of reactants and a concomitant increase in the solvation of the hydroxyphosphorane intermediate.

Table 2: Influence of Aprotic Dipolar Solvents on Phosphate Hydrolysis Rates (Example: p-Nitrothis compound Dianion) frontiersin.orgresearchgate.netnih.gov

Solvent SystemRate Enhancement (relative to water)
>95% Aqueous Dimethyl Sulfoxide (DMSO)~106–107-fold
Hexamethylphosphoramide (HMPA)Similar acceleration
Acetonitrile (MeCN) with 0.02 M Water>106-fold

Desolvation Effects on Ground States and Transition States

Desolvation effects play a critical role in modulating the energy profiles of phosphoryl transfer reactions. In enzymatic catalysis, it has been proposed that rate enhancements arise from the desolvation of the ground state within hydrophobic active site environments, although some theoretical calculations present a differing view. frontiersin.orgnih.govresearchgate.net Solvent changes directly impact the relative stabilities of the ground and transition states. frontiersin.orgnih.gov

In nonpolar enzyme active sites, charge redistribution is significantly promoted through the selective destabilization of charge at the reactant complex (a ground-state effect) and the stabilization of developing charge at the transition state. nih.gov The energetic cost associated with the desolvation of the enzyme and substrate can be compensated by the utilization of substrate binding energy. This binding energy is then recovered as activation of the Michaelis complex for the enzymatic conversion to product, particularly when the destabilization from desolvation is lost at the transition state. nih.gov The formation of a caged Michaelis complex, a common feature in enzymatic reactions, often leads to extensive desolvation of the reactants. nih.gov The observed large rate accelerations for the hydrolysis of phosphate monoester dianions in aprotic organic solvents are specifically attributed to the diminished capacity of these mixed solvents to engage in stabilizing hydrogen bonding interactions with the anionic non-bridge oxygen atoms of the reactant. acs.org Comparative studies on p-nitrothis compound and sulfate (B86663) hydrolysis indicate that the solvation effects experienced upon transitioning from the ground state to the transition state are distinct for these two reactions. diva-portal.org

Computational and Theoretical Studies of Phenyl Phosphate

Quantum Mechanical and Molecular Orbital Calculations

Quantum mechanical (QM) and molecular orbital (MO) calculations are fundamental tools for investigating the electronic structure and reactivity of phenyl phosphate (B84403). These methods allow for the detailed examination of reaction pathways, activation energy barriers, and the influence of environmental factors.

Density Functional Theory (DFT) Applications in Reaction Mechanism Studies

Density Functional Theory (DFT) has been extensively applied to study the reaction mechanisms of phenyl phosphate and related phosphate monoester dianions. DFT calculations provide insights into the energy landscapes and preferred reaction pathways, suggesting that the choice of mechanism can depend on the pKa of the leaving group acs.orgacs.orgnih.gov. For instance, studies on the hydrolysis of phosphate monoester dianions, including this compound, indicate that a better leaving group tends to lead to a more dissociative transition state acs.orgacs.orgnih.gov.

In the context of enzyme-catalyzed reactions, DFT has been used to investigate the dephosphorylation mechanism of small molecule substrates like p-nitrothis compound (pNPP), a close analog of this compound, by phosphatases such as Cdc25B. These studies have explored mechanisms where the dianionic form of the substrate is favored, with insights into the role of protonation of the leaving group nih.gov. For pNPP, the P-Olg bond was found to be nearly dissociated (1.93 Å) in the Michaelis complex for the dianion reaction, with a very low free energy barrier of approximately 1 kcal mol-1 nih.gov. Computational studies have also examined the hydrolysis of p-nitrothis compound dianion as a prototype for phosphoryl transfer in both enzymes and solution, reproducing experimental activation energies and activation entropies with reasonable accuracy diva-portal.org.

DFT calculations have also been employed to study the synthesis of tetrazole derivatives using Fe3O4@this compound creatine (B1669601) as a catalyst, examining the mechanism of interaction and analyzing molecular orbitals, charges, and binding parameters. These theoretical results have shown good agreement with experimental values researchgate.net. Furthermore, DFT has been utilized to investigate phosphoryl transfer in early metabolism, confirming that phosphorylation of the carboxylate is favored over the enol moiety of pyruvate, and that intramolecular phosphoryl transfer is thermochemically favored rsc.org.

Ab Initio Methods (e.g., HF, MP2) for Activation Energy Barriers

Ab initio methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), are employed to calculate activation energy barriers for reactions involving this compound. These methods offer a higher level of theoretical rigor compared to some DFT functionals, particularly for describing bond breaking and formation processes. For phosphoryl transfer reactions, MP2 calculations, alongside DFT methods (B3LYP, M06), have been used to determine activation barriers and analyze the nature of transition states nih.gov. These studies often involve single point energy calculations at different levels of theory and basis sets (e.g., 6-311++G(d,p)) to refine the energetic profiles nih.gov.

For example, in studies of phosphate monoester hydrolysis, the enthalpy of activation for this compound hydrolysis was determined to be 38 ± 2 kcal·mol–1, with a slightly positive activation entropy of 7 ± 2 cal·mol–1·K–1. These values were interpreted as evidence for a "loose" transition state acs.orgnih.gov.

ONIOM Methodologies for Enzyme-Substrate Complexes

The ONIOM (Our Own N-layered Integrated molecular Orbital + molecular Mechanics) method is a hybrid QM/MM approach particularly useful for studying large biological systems, such as enzyme-substrate complexes involving this compound. This method allows for the high-level quantum mechanical treatment of the reactive site (e.g., this compound and active site residues) while treating the surrounding protein and solvent with less computationally demanding molecular mechanics methods.

ONIOM studies have been conducted on purple acid phosphatases (PAPs) complexed with this compound to understand the mechanism of its hydrolysis by the enzyme acs.org. These studies focused on the structures of the red kidney bean PAP (kbPAP) complexed with this compound and the hydrolysis mechanism. Results indicated that the inclusion of specific histidine residues, such as His202, significantly stabilizes the transition state through strong hydrogen bonds with the leaving group, leading to a reduced activation energy barrier. The ONIOM method further reduced this barrier compared to pure DFT calculations with smaller models, supporting a mechanism where the hydroxo group bridging the two metal ions acts as the nucleophile acs.org.

Modeling of Phosphoryl Transfer Transition States

Modeling phosphoryl transfer transition states is critical for understanding the kinetics and mechanisms of phosphate hydrolysis and transfer reactions. These models provide insights into the geometry, electronic structure, and charge distribution at the point of highest energy along the reaction coordinate.

Simulation of P-O Bond Cleavage and Formation

Simulations of P-O bond cleavage and formation are central to understanding phosphoryl transfer reactions involving this compound. Computational studies often explore concerted (associative or dissociative) and stepwise mechanisms, where bond cleavage and formation occur simultaneously or sequentially acs.orgacs.orgdiva-portal.org. For the aqueous hydrolysis of p-nitrothis compound, a prototype for phosphoryl transfer, the reaction is often described as proceeding through a concerted associative-dissociative (ANDN) pathway diva-portal.org.

The nature of the transition state, whether compact or expansive, depends on factors like the acidity of the leaving group diva-portal.org. For phosphate monoester dianions, a more dissociative transition state is generally observed with better leaving groups acs.orgacs.orgnih.gov. For example, studies on pNPP suggest a quite compact reaction pathway with greater bond formation to the incoming nucleophile than bond cleavage to the leaving group in the transition state diva-portal.org. Conversely, for this compound, experimental and theoretical data have been interpreted as evidence for a "loose" transition state with extensive bond cleavage to the leaving group acs.orgnih.gov.

Table 1: Key Bond Distances in Phosphoryl Transfer Transition States (Illustrative)

Substrate (Analogue)P-Onucleophile (Å)P-Oleaving group (Å)Nature of TSReference
p-nitrothis compoundSignificant formationLargely brokenLoose/Dissociative acs.orgnih.govdiva-portal.org
This compound(Not specified directly)Extensive cleavageLoose/Dissociative acs.orgnih.gov

Note: Specific bond distances for this compound transition states were not explicitly found in the provided snippets, but the nature of the transition state (loose/dissociative) implies significant P-Oleaving group elongation.

Analysis of Charge Development in Transition States

Analysis of charge development in transition states provides crucial information about the electronic rearrangements during phosphoryl transfer. Linear Free Energy Relationships (LFERs) are often used in conjunction with computational studies to probe the bonding patterns and charge distributions in transition states across a series of homologous compounds acs.org. By examining the effect of electron-donating or -withdrawing groups on the leaving group, LFERs measure the sensitivity of the reaction to charge changes at the position of bond cleavage acs.org.

A steeper correlation between the rate constant and the pKa of the leaving group indicates more advanced bond cleavage at the transition state acs.org. For phosphate monoester dianions, a high sensitivity of the hydrolysis rate to leaving group pKa suggests a loose transition state with extensive bond cleavage acs.orgnih.gov. Computational studies have demonstrated that the transition-state structures vary smoothly across a range of pKa values, and that the pathways remain discrete mechanistic alternatives acs.org. The major contributor to the catalytic power of enzymes in phosphoryl transfer is often electrostatic preorganization, where the enzyme stabilizes the transition state more effectively than water diva-portal.org.

Table 2: Activation Parameters for this compound Hydrolysis

ParameterValueUnitInterpretationReference
Enthalpy of Activation38 ± 2kcal·mol–1Suggests a "loose" transition state acs.orgnih.gov
Activation Entropy7 ± 2cal·mol–1·K–1Slightly positive, consistent with a dissociative character acs.orgnih.gov

Prediction of Isotope Effects from Theoretical Models

Theoretical models play a crucial role in predicting kinetic isotope effects (KIEs), which provide insights into bond changes during transition states. KIEs measure alterations in reaction rates when an atom is substituted with a heavier isotope. stanford.edu The magnitude of an isotope effect depends on the strength of the bond and the masses of the involved atoms, with increased mass leading to a decreased zero-point energy. stanford.edu

Computational studies, including those using molecular orbital (MO) theoretical calculations, have been employed to investigate kinetic isotope effects in reactions involving phosphate derivatives. For instance, in the aminolysis of aryl phenyl chlorothiophosphates with anilines, primary kinetic isotope effects (kH/kD = 1.11−1.13 and 1.10−1.46 for different derivatives) were observed. acs.orgresearchgate.netnih.gov These findings suggest that both front-side (hydrogen-bonded, four-center-type) and back-side (trigonal bipyramidal pentacoordinate) nucleophilic attacks can occur. acs.orgresearchgate.netnih.gov The reliability of such calculations can be verified by comparing computed and observed values of reaction free energies, activation free energies, and kinetic isotope effects. researchgate.net

Prediction and Analysis of pKa Values

The prediction and analysis of pKa values for this compound and its derivatives are critical for understanding their ionization behavior and reactivity. Computational methods are widely used for this purpose. nih.govnih.govmrupp.info

Computational Approaches for Secondary Ionization of Phosphate Groups

Computational approaches, such as those based on continuum molecular electrostatics models, are employed to calculate the pKa values of secondary ionization for phosphate groups in this compound derivatives. nih.govnih.gov These methods utilize atomic charges derived from electrostatic potential (ESP) of both mono-anionic and di-anionic forms of the ionizable phosphate group, often computed using density functional theory (DFT). nih.govnih.gov A key concept in these calculations is the "model group," which serves as a reference state for pKa determination and is characterized by minimal conformational flexibility, focusing only on atoms that undergo charge changes during deprotonation. nih.gov

The accuracy of pKa calculations can be influenced by the choice of theoretical level (e.g., Hartree-Fock, semiempirical, DFT, composite methods) and solvation models (e.g., Solvation Model Density (SMD) or COSMO). acs.orgresearchgate.net The direct method for pKa calculation, which depends on the Gibbs energy of the acid, its conjugated base, and the proton in solution, is considered efficient. acs.org

Influence of Conformational Flexibility and Tautomerism on pKa

Both conformational flexibility and tautomeric degrees of freedom are crucial factors considered in computational pKa calculations for this compound derivatives. nih.govnih.gov These factors can significantly influence the electronic distribution and stability of different ionization states, thereby affecting the observed pKa values. nih.govnih.gov For instance, a computational approach for phosphotyrosine peptides and this compound derivatives takes into account both conformational flexibility and tautomeric degrees of freedom, yielding agreement between computed and experimental pKa values within ±0.3 pH units for an optimized solute dielectric constant of 11–13. nih.govnih.gov

Correlation of Bond Lengths with Reactivity

The correlation between bond lengths and reactivity is a significant area of study in phosphate chemistry. For phosphate monoester monoanions, a bond length-reactivity correlation has been described. acs.orgnih.govacs.org Linear relationships have been observed between the length of certain C-OX bonds and the pKa of the corresponding leaving group (HOX). acs.org This suggests that increasing electron demand at oxygen can lead to a substantial increase in both reactivity and the length of the C-OR or P-OR bond. researchgate.net

In the hydrolysis of this compound dianion, the P-O bond to the phenolate (B1203915) leaving group is broken. stanford.edu In the transition state, charge develops on the phenolate oxygen atom, though to a lesser extent than in the final phenolate product. stanford.edu The extent of this charge buildup in the transition state is indicative of the degree of bond cleavage. stanford.edu

The rate of spontaneous hydrolysis of this compound dianion has been used to establish a linear free energy relationship between leaving-group pKa values and rate constants for hydrolysis of phosphate monoester dianions. pnas.org This relationship, expressed as log k (s⁻¹) = (1.00 ± 0.36) − (1.26 ± 0.07) pKa, has been found to be reliable for leaving groups with conjugate acid pKa values up to at least 10. pnas.org

Electronic Structure and Molecular Interaction Analysis

Electronic structure and molecular interaction analysis provide fundamental insights into the chemical behavior of this compound. Density Functional Theory (DFT) is a commonly used computational method for these studies. researchgate.netresearchgate.net

HOMO-LUMO Gap and Molecular Electrostatic Potential Surface Analysis

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) gap (HOMO-LUMO gap) is a key parameter in electronic structure analysis, providing insights into molecular stability and chemical reactivity. researchgate.netresearchgate.net A smaller HOMO-LUMO gap generally indicates higher reactivity. researchgate.net

Molecular Electrostatic Potential (MEP) surface analysis is another powerful tool used to understand and predict molecular interactions, including sites for electrophilic and nucleophilic attack, as well as hydrogen-bonding interactions. researchgate.netajol.inforesearchgate.netmdpi.comdtic.mil The MEP surface maps the electrostatic potential onto the molecular surface, where red regions typically represent negative electrostatic potential (potential hydrogen acceptors or sites for electrophilic attack), and blue regions indicate positive electrostatic potential (potential hydrogen donors or sites for nucleophilic attack). ajol.inforesearchgate.netmdpi.com These analyses are often performed using DFT calculations with various basis sets. researchgate.netresearchgate.netajol.inforesearchgate.net

For this compound, detailed interpretations of HOMO-LUMO and MEP surfaces can be carried out to predict molecular stability and reactivity. researchgate.net The MEP map reflects the chemical reactivity of a molecule, and its topology can be used to explore bonding and reactivity patterns. researchgate.netmdpi.com

Mulliken Population and Natural Bond Orbital (NBO) Analysis

Mulliken Population Analysis and Natural Bond Orbital (NBO) analysis are computational methods used to determine the distribution of electrons within a molecule, providing insights into atomic charges and bond orders. muni.cz These analyses are crucial for understanding the electronic structure and reactivity of compounds like this compound.

While specific Mulliken population and NBO analysis data for this compound itself are not extensively detailed in the provided search results, insights can be drawn from studies on related phosphate compounds. For instance, in studies involving dibutyl phenyl phosphonate (B1237965) (DBPP) and tri-n-butyl phosphate (TBP), Mulliken population and NBO analyses indicated that the electronic charge is significantly polarized towards the oxygen atom of the P=O group. tandfonline.com This suggests a similar polarization in this compound, where the phosphoryl oxygen carries a substantial negative charge due to its high electronegativity and the double bond character.

Furthermore, in the context of phosphoryl-transfer enzymes, Mulliken charge and NBO charge analyses consistently show that partial charges on the PO₃ moiety become more negative in the transition state compared to the reactant state. nih.gov This shift in charge distribution is critical for understanding the catalytic mechanisms of enzymes involving phosphate groups. NBO analysis also reveals that the participation of d orbitals in phosphoryl-transfer reactions is generally limited, indicating that the bonding characteristics are primarily governed by s and p orbitals. nih.gov

The general trend observed in phosphate-containing molecules is that the phosphorus atom tends to have a positive partial charge, while the oxygen atoms, particularly those in the phosphoryl group (P=O), accumulate significant negative charge. This charge distribution influences the molecule's electrostatic interactions and its reactivity in various chemical processes.

Molecular Docking Studies for this compound in Catalytic Systems

Molecular docking studies are computational techniques used to predict the preferred orientation of one molecule (the ligand) to another (the receptor) when bound in a complex, providing insights into binding affinities and interaction modes. These studies are particularly valuable in understanding the behavior of this compound in catalytic systems.

One notable application involves the computational studies of Fe₃O₄@this compound creatine as a catalyst. researchgate.net In this context, molecular docking was employed to describe the biological activity of tetrazole derivatives synthesized using this catalyst. The optimized geometries of both the tetrazole derivatives and the Fe₃O₄@this compound creatine catalyst were computed using Density Functional Theory (DFT). researchgate.net Further analyses, including HOMO-LUMO (Highest Occupied Molecular Orbital – Lowest Unoccupied Molecular Orbital) and molecular electrostatic potential surfaces, were conducted at the B3LYP/6-31+G(d) level of theory, providing tools for predicting molecular stability. researchgate.net

In a related study involving dialkyl this compound derivatives as inhibitors of butyrylcholinesterase (BChE), all-atom molecular dynamics simulations were conducted to characterize inhibitor binding modes and strengths. nih.gov These simulations revealed ubiquitous contact between glycines in the oxyanion hole of the enzyme and the inhibitor's phosphate group. nih.gov This highlights the critical role of the phosphate moiety in mediating interactions within catalytic active sites. The studies also indicated a sterically driven binding preference for positional isomers that extend aromaticity, suggesting that the phenyl group's orientation and electronic properties significantly influence binding. nih.gov

The binding affinity between a protein and a ligand, such as in the case of tetrazole derivatives with a target, can be quantified. For instance, a binding affinity of -8.03 kcal/mol was reported in one study involving molecular docking, indicating a favorable interaction. researchgate.net

Investigation of Noncovalent Interactions

Noncovalent interactions are fundamental forces that dictate molecular recognition, self-assembly, and catalytic processes, particularly in systems involving phosphate groups and aromatic moieties like those found in this compound. These interactions are generally weaker than covalent bonds but are crucial for stabilizing transition states and achieving high selectivity in reactions. rsc.org

Several types of noncovalent interactions are pertinent to this compound and related systems:

Hydrogen Bonding: This includes interactions such as C–H···O, C–H···N, C–H···F, and O–H···π. nih.gov In chiral phosphoric acid catalysis, C–H···O interactions between the phosphate oxygen and various organic groups are common and contribute significantly to transition state stabilization. rsc.org

Aromatic Interactions (π-stacking and C-H···π): These interactions occur between aromatic rings and are vital for defining conformation and stability in three-dimensional structures. rsc.org For instance, π···π interactions between pyrazine (B50134) and phenyl rings have been observed with estimated energies around -3.83 kcal mol⁻¹. scielo.org.mx C-H···π interactions, a variation of hydrogen bonds with both dispersion and electrostatic components, also play important roles, particularly involving the π-face of aromatic substituents. rsc.orgnih.gov

Lone Pair···π Interactions: These interactions involve the lone pair electrons of an atom interacting with the π-electron system of an aromatic ring. rsc.orgnih.gov

In chiral phosphoric acid organocatalysis, noncovalent interactions are key to controlling stereoselectivity. acs.org Favorable interactions, including hydrogen bonding, π-stacking, and C-H···π interactions, are responsible for the regioselectivity and high degrees of stereoselectivity achieved with some small-molecule catalysts. rsc.org The nature and strength of these interactions can be significantly modulated by substituents on the interacting molecules, offering a powerful approach for designing specific noncovalent contacts. acs.org For example, electron-withdrawing substituents can strengthen π-π interactions by reducing repulsion between π systems. acs.org

The interplay of these noncovalent forces is essential for understanding the precise orientation and binding of this compound in various chemical and biological systems, influencing its reactivity and catalytic efficiency.

Advanced Research Applications and Methodological Developments

Phenyl Phosphate (B84403) as a Tool in Chemical Biology and Enzymology

Phenyl phosphate (PP) is a key tool in understanding enzymatic mechanisms and for developing novel therapeutic agents.

Use in Studying Phosphatase Mechanisms and Efficacy

This compound is extensively employed as a substrate to investigate the mechanisms and efficacy of various phosphatases, including acid and alkaline phosphatases. ncats.ionih.govgoogle.comxn--80aabqbqbnift4db.xn--p1aiacs.org The enzymatic hydrolysis of this compound results in the release of phenol (B47542) and phosphoric acid, a characteristic that makes it a valuable "tool compound" for assessing phosphatase activity. ncats.ioxn--80aabqbqbnift4db.xn--p1ai Historically, this hydrolysis reaction was even used to determine if milk had been adequately pasteurized or contaminated with raw milk after pasteurization. ncats.io

In kinetic studies, this compound serves as a substrate, and the reaction can be halted by the addition of trichloroacetic acid, followed by colorimetric estimation of the inorganic phosphate produced. ncats.io Researchers have applied this approach to study the kinetic constants (Km and kcat) for enzymes such as human prostatic acid phosphatase (PAP) in various environments, including aqueous solutions and reverse micelles across a broad pH range (pH 3.8 to 8.8). nih.gov Furthermore, this compound has been instrumental in examining the activity of phosphatases from diverse organisms, including Sinorhizobium meliloti and Thauera aromatica. ncats.ionih.gov The rates of hydrolysis for this compound are commonly determined by monitoring the production of free phenol, often by quenching reaction aliquots in 0.1 M sodium hydroxide (B78521) and measuring the absorbance at 278 nm against a standard curve of phenol. acs.org Studies have also utilized this compound to investigate substrate induction and L-cyst(e)ine repression of alkaline phosphatase in tissue culture cell lines. researchgate.net

Application in Fragment-Based Drug Discovery for Enzyme Targets (e.g., Src SH2)

This compound has found application as a molecular fragment in the field of fragment-based drug discovery (FBDD). ncats.io FBDD is a contemporary approach that leverages low molecular weight compounds, typically less than 300 Da, as initial building blocks for developing high-affinity ligands and potential drug candidates. mdpi.comcambridge.org A notable application involves its use in the design of inhibitors targeting the Src SH2 domain. ncats.iomdpi.comnih.govsci-hub.se

Targeting Src homology 2 (SH2) domains, which recognize phosphotyrosine (pY) modifications, presents a significant challenge in drug discovery due to the highly polar nature of their pY binding pocket and the poor drug-like properties of phosphate and its mimetics. nih.gov Despite these challenges, fragment-based screening, often coupled with protein crystallography, has been successful. For instance, phosphotyrosine mimetics, including a phenyl malonate fragment, were identified by soaking small fragments into Src kinase crystals. sci-hub.se This led to the development of compounds with potency comparable to parent inhibitors, with the fragment binding in the same manner whether free or incorporated into a larger molecule. sci-hub.se Structure-based design, initiating from the highly ligand-efficient pY amino acid, has been employed to target SH2 domains like SOCS2-SH2, where the phosphate group of the fragment forms crucial interactions. nih.gov

Development of Recyclable this compound Reagents for Assays

This compound reagents, such as p-nitrothis compound (PNPP), are susceptible to non-enzymatic hydrolysis, which can lead to undesirable coloration and compromise the accuracy of enzymatic assays. google.comgoogle.com To address this issue, methods have been developed for the stabilization and recycling of solubilized this compound that has undergone such non-enzymatic degradation. google.comgoogle.com

A key innovation in this area involves contacting the colored solubilized this compound with activated charcoal. google.comgoogle.comijsr.net This treatment effectively restores the reagent's acceptable background absorbance and activity, making it suitable for continued use in enzyme assays. google.comgoogle.com The recycling process can be implemented by either continuously storing the solubilized this compound in contact with charcoal or by a finite period of contact followed by the removal of the charcoal prior to long-term storage. googleapis.com Reagent kits designed for enzyme activity assays, particularly those involving alkaline phosphatase-phenyl phosphate reactions, can incorporate provisions for the recycling of this compound, thereby enhancing reagent stability and cost-effectiveness. google.comgoogle.com

Development of Analytical Methods for this compound and its Products

The accurate detection and quantification of this compound and its enzymatic products are fundamental to mechanistic studies and assay development.

Spectrophotometric Methods for Continuous Product Monitoring (e.g., Phenol)

Spectrophotometric methods are widely utilized for the continuous monitoring of enzymatic reactions that involve this compound, primarily by detecting the liberated phenol. nih.govxn--80aabqbqbnift4db.xn--p1aiacs.orgfishersci.canorthwestern.edugoogle.com Phenol, as a product of this compound hydrolysis, can be continuously quantified by measuring its absorbance, allowing for direct estimation of phosphatase activity even in acidic environments without the need for reaction interruption by alkalization or precipitation steps commonly required in endpoint colorimetric assays. nih.govnorthwestern.edu This approach leverages the characteristic ultraviolet light absorption properties of free phenols. northwestern.edu

For example, continuous spectrophotometric assays have been developed for acid phosphatase using this compound as a substrate, where the detection of phenol is based on its absorbance. nih.gov Another common spectrophotometric method involves the reaction of liberated phenol with 4-aminoantipyrine (B1666024) in an alkaline solution, followed by oxidation to a red quinone derivative using potassium ferricyanide (B76249). The activity of the enzyme, such as acid phosphatase, can then be calculated by measuring the optical density (OD) at 520 nm. xn--80aabqbqbnift4db.xn--p1ai Hydrolysis rates of this compound (Ph-P) are frequently determined by monitoring phenol production, with aliquots quenched in sodium hydroxide and absorbance measured at 278 nm. acs.org

Recent advancements include the development of PhenolCEST MRI, a technique that utilizes the chemical exchange saturation transfer (CEST) signal of phenol to non-invasively determine acid phosphatase activity under acidic conditions. nih.gov This method demonstrates a good linear correlation between the CEST signal and phenol concentration, enabling sub-millimolar detectability for in vitro studies. nih.gov

Table 1: Phenol Conversion from this compound by Acid Phosphatase at Varying Enzyme Concentrations and Reaction Times nih.gov

Enzyme Concentration (mg/mL)Phenol Conversion (5 min) (%)Phenol Conversion (1 hour) (%)Fold Increase (1 hour vs 5 min)
0.0256.8385.6
0.0523632.7
0.139782.0

Note: Data extracted from a study on detecting acid phosphatase enzymatic activity using phenol as a CEST MRI contrast agent. nih.gov

Chromatographic and Mass Spectrometric Techniques in Mechanistic Studies

Chromatographic and mass spectrometric techniques are indispensable for detailed mechanistic investigations involving this compound and its various products and related compounds. While direct examples of this compound analysis by these methods are less frequently detailed in the provided context, the general principles and applications are highly relevant.

Liquid chromatography-mass spectrometry (LC/MS) methods are routinely employed for the analysis of diverse compounds and their metabolites in complex biological matrices, which is critical for understanding reaction pathways and enzyme mechanisms. nih.govresearchgate.netnih.gov Specifically, the combination of liquid chromatography with nuclear magnetic resonance (NMR) and mass spectrometry (MS) is considered an optimal solution for identifying and elucidating the structure of unknown components, including degradation products, derived from complex samples like plant extracts. mdpi.com High-resolution mass spectrometry, such as Orbitrap-based techniques, is also applied to study the fragmentation pathways of organophosphorus compounds, a methodology directly applicable to understanding the breakdown and transformation of phenyl phosphates. mdpi.com

Furthermore, automated, titania-based phosphopeptide enrichment strategies coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS) are utilized for label-free quantitative phosphoproteomics. ebi.ac.uk This highlights the broader role of these techniques in understanding phosphorylation events and the interactions of phosphate-containing molecules like this compound within biological systems. The study of anaerobic phenol metabolism in Thauera aromatica, where phenylphosphate serves as a crucial intermediate, implicitly relies on such advanced analytical techniques to track its formation and subsequent conversions in mechanistic investigations. nih.govnih.gov

Investigating this compound Derivatives for Biological Applications

This compound derivatives are synthesized and studied to gain deeper insights into enzyme function, inhibition mechanisms, and the intricate processes of phosphate transfer that underpin cellular energy and signaling.

Design and Synthesis of this compound Derivatives to Elucidate Enzymatic Bypass Mechanisms

The design and synthesis of this compound derivatives have proven invaluable in dissecting enzymatic mechanisms, including those that might represent or inform "bypass" pathways. A prominent example involves the use of 4-(fluoromethyl)this compound (FMPP) as a mechanism-based inhibitor. FMPP has been synthesized and extensively studied for its inhibitory effects on phosphatases such as calcineurin and prostatic acid phosphatase. nih.govresearchgate.net This derivative acts by forming a covalent adduct with the catalytic subunit of the enzyme, leading to irreversible inactivation. nih.govresearchgate.net The ability of a related compound, 4-methylthis compound, to protect calcineurin from FMPP-mediated inhibition further elucidates the enzyme's active site and inhibition mechanism. nih.govresearchgate.net This research demonstrates how designed this compound derivatives can reveal critical details about enzyme function and potential vulnerabilities in enzymatic pathways.

Another area of investigation involves cyclic acyl phosph(on)ates, including 4-phenyl cyclic phosphate. These synthetic compounds have been developed as inhibitors of beta-lactamases, enzymes responsible for bacterial resistance to antibiotics. Studies with these derivatives have shown that their mechanism of inactivation involves enzyme acylation rather than phosphylation, providing crucial insights into the catalytic strategies of these resistance enzymes. nih.gov This highlights the utility of this compound analogs in understanding and potentially bypassing drug resistance mechanisms.

Furthermore, natural enzymes like phenylphosphate synthase and phenylphosphate carboxylase, which naturally utilize this compound, offer models for understanding complex metabolic pathways. Phenylphosphate synthase, found in bacteria such as Thauera aromatica, catalyzes the ATP-dependent phosphorylation of phenol to this compound, forming AMP and inorganic phosphate. nih.govnih.gov This enzyme's mechanism involves a phosphohistidine (B1677714) intermediate, where a phosphoryl group from the β-phosphate of ATP is transferred. nih.govasm.org The subsequent conversion of this compound to 4-hydroxybenzoate (B8730719) is catalyzed by phenylphosphate carboxylase, which requires ATP-dependent phosphorylation of the substrate prior to carboxylation. asm.orgnih.govnih.govbiologists.com These natural systems illustrate the diverse roles of this compound in biological metabolism and provide a foundation for designing synthetic analogs to modulate such pathways.

Evaluation of Phosphoryl Transfer Activity to Biological Acceptors (e.g., AMP to ADP)

The evaluation of phosphoryl transfer activity is fundamental to understanding energy metabolism and signal transduction. This compound and its derivatives serve as valuable tools and substrates in these investigations.

Kinetic Parameters of Key Enzymes Involved in this compound Metabolism

EnzymeSubstrate/CofactorApparent Km (mM)Specific Activity (nmol min⁻¹ mg⁻¹)Source OrganismReference
Phenylphosphate SynthasePhenol0.04Not specifiedThauera aromatica nih.govnih.gov
Phenylphosphate CarboxylasePhenylphosphate0.09 ± 0.01 or 0.210-32 or 12Thauera aromatica asm.orgnih.govnih.gov
Phenylphosphate CarboxylaseDissolved CO₂1.5 ± 0.510-32 or 12Thauera aromatica asm.orgnih.gov
Phenylphosphate CarboxylaseMg²⁺0.1 ± 0.015Not specifiedThauera aromatica asm.org
Phenylphosphate CarboxylaseMn²⁺0.09 ± 0.01Not specifiedThauera aromatica asm.org
Phenylphosphate CarboxylaseK⁺14 ± 2.5Not specifiedThauera aromatica asm.org

The table above summarizes kinetic parameters for phenylphosphate synthase and phenylphosphate carboxylase, highlighting their substrate affinities and catalytic rates. nih.govnih.govasm.orgnih.govnih.gov

Beyond these natural enzymes, synthetic systems are also developed to evaluate phosphoryl transfer. For instance, polyphosphate:AMP phosphotransferase (PAP) and polyphosphate kinase (PPK) represent a system capable of phosphorylating AMP to ADP, and subsequently ADP to ATP, using inorganic polyphosphate as a phosphate donor. researchgate.netresearchgate.net Kinetic studies on polyphosphate:AMP phosphotransferase have determined an apparent Km of 0.26 mM for AMP, demonstrating its efficiency in converting AMP to ADP. researchgate.net

Kinetic Parameters of Polyphosphate:AMP Phosphotransferase

EnzymeSubstrateApparent Km (mM)
Polyphosphate:AMP PhosphotransferaseAMP0.26

Furthermore, advanced methodological developments include the use of functionalized gold nanoparticles with chromogenic substrates, such as 2-hydroxypropyl-4-nitrothis compound, to differentiate between ATP and ADP. This system leverages catalytic signal amplification to monitor phosphoryl transfer with high sensitivity, providing a viable approach for real-time detection of enzyme activities that consume ATP and produce ADP. researchgate.net

Q & A

Q. How is phenyl phosphate utilized in measuring alkaline phosphatase (ALP) activity, and what methodological considerations ensure accuracy?

this compound is a substrate for ALP in colorimetric assays, where enzymatic hydrolysis releases phenol derivatives (e.g., p-nitrophenol), quantified spectrophotometrically at 405 nm. Key steps include:

  • Optimizing substrate concentration (e.g., 10 mM this compound) to avoid enzyme saturation.
  • Using Tris-HCl buffer (pH 9.5–10.5) to maintain enzymatic activity.
  • Validating results with bovine serum albumin (BSA) as a protein standard and controlling for non-enzymatic hydrolysis via blank measurements .

Q. What are the best practices for validating this compound-based assay reproducibility across laboratories?

  • Standardize protocols using International Union of Pure and Applied Chemistry (IUPAC) guidelines for substrate purity (>95%) and reaction conditions (temperature: 25°C ± 1°C).
  • Cross-validate with alternative substrates (e.g., p-nitrothis compound) to confirm specificity.
  • Report intra- and inter-assay coefficients of variation (CV < 10%) to ensure precision .

Advanced Research Questions

Q. How can researchers address data discrepancies caused by impurities in commercial this compound samples?

Impurities (e.g., residual trithis compound in isopropylated this compound solutions) can skew dose-response curves. Mitigation strategies include:

  • Conducting HPLC or GC-MS purity analyses (e.g., detecting 54.8% impurities in IPP solutions).
  • Validating results against purified in-house synthesized this compound derivatives.
  • Statistically accounting for impurity effects using ANOVA or mixed-effects models .

Q. What synthetic routes enable the design of this compound derivatives for luminescent lanthanide complexes?

  • Use sterically hindered ligands (e.g., bis((2,6-diisopropyl)phenyl)phosphate) to stabilize Ln³⁺ ions.
  • Characterize photophysical properties via triplet-state lifetime measurements (e.g., 0.5–2.0 ms for Eu³⁺ complexes) and quantum yield calculations (e.g., intrinsic yields QEu ~ 40–60%) .

Q. How can X-ray crystallography resolve structural ambiguities in this compound-protein interactions?

  • Co-crystallize proteins with this compound analogs (e.g., 2-([4-(Trifluoromethoxy)phenyl]sulfonyl)amino ethyl phosphate) in cryoprotective solutions.
  • Collect diffraction data at near-atomic resolution (1.5–2.0 Å) and refine structures using PHENIX or Coot .

Q. What strategies reconcile conflicting toxicity data for this compound derivatives in developmental studies?

  • Perform literature meta-analyses using databases like PubMed and ToxNet, focusing on organophosphate class effects.
  • Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses, e.g., dose-dependent neurotoxicity vs. metabolic disruption .

Q. How do computational models predict this compound reactivity in aqueous vs. lipid environments?

  • Use density functional theory (DFT) to calculate hydrolysis kinetics (e.g., activation energy ΔG‡ ~ 20–25 kcal/mol).
  • Validate with experimental data from NIST Chemistry WebBook (e.g., solubility: 3 g/L at 25°C) .

Q. What spectroscopic techniques characterize this compound’s role in enzyme inhibition?

  • Employ solid-state NMR to track phosphate release kinetics (e.g., ³¹P NMR chemical shifts at δ 0–5 ppm).
  • Combine with fluorescence quenching assays to quantify binding affinities (Kd ~ 10⁻⁶–10⁻⁸ M) .

Methodological Frameworks

Q. How to design a study comparing this compound’s efficacy across enzyme isoforms (e.g., ALP vs. glucose-6-phosphatase)?

  • Use the PICOT framework:
  • P opulation: Recombinant ALP vs. liver microsomal glucose-6-phosphatase.
  • I ntervention: Substrate specificity assays (Km, Vmax).
  • C omparison: p-nitrothis compound vs. This compound.
  • O utcome: Catalytic efficiency (kcat/Km).
  • T ime: Steady-state kinetics over 30 minutes .

Q. What statistical methods resolve batch-to-batch variability in this compound synthesis?

  • Apply principal component analysis (PCA) to FTIR and mass spectrometry data.
  • Use Tukey’s HSD test to identify outliers in purity datasets (p < 0.05) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Phenyl phosphate
Reactant of Route 2
Phenyl phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.